Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate is a complex organic compound that features a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 4-({[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]carbamothioyl}amino)benzoate can be compared with other tetrahydroisoquinoline derivatives:
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate: Similar structure but different functional groups, leading to distinct biological activities.
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl): Another derivative with unique properties and applications.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-20(25)17-7-9-19(10-8-17)23-21(27)22-12-14-24-13-11-16-5-3-4-6-18(16)15-24/h3-10H,2,11-15H2,1H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLSSHOXFBJEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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